tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate
Overview
Description
Tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate (TBHP) is an organic compound used in a variety of scientific research applications. It is a colorless liquid with a mild odor and a low boiling point. TBHP is a versatile compound that can be used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a solvent for a variety of organic compounds. TBHP is also used as a fuel additive, and as a preservative for pharmaceuticals.
Scientific Research Applications
Tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate has a variety of applications in scientific research. It can be used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a solvent for a variety of organic compounds. tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate can also be used as a fuel additive, and as a preservative for pharmaceuticals. In addition, tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate has been used in studies of enzyme kinetics, as a substrate for the synthesis of polymers, and as a starting material for the synthesis of complex organic molecules.
Mechanism Of Action
The mechanism of action of tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate is not fully understood. However, it is thought to act as an oxidizing agent, forming free radicals which can react with organic molecules. This reaction can lead to the formation of new compounds, or the alteration of existing compounds. tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate can also act as a reducing agent, breaking down organic molecules into simpler compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate are not fully understood. Studies have shown that tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate can cause cell damage, and can disrupt the normal functioning of enzymes. It has also been shown to be toxic to certain types of bacteria and fungi. In addition, tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate has been shown to be an irritant to the eyes and skin, and can cause respiratory irritation.
Advantages And Limitations For Lab Experiments
The main advantages of using tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate in laboratory experiments include its low cost, its solubility in a variety of solvents, and its ability to act as a catalyst for a wide range of reactions. However, there are some limitations to using tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate in laboratory experiments. tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate is toxic and can cause irritation to the eyes and skin, and can be hazardous to humans and animals. In addition, it is flammable and can form explosive mixtures with air. Therefore, it should be handled with care, and proper safety precautions should be taken when using tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate in laboratory experiments.
Future Directions
The future directions for tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate research include further studies to understand its biochemical and physiological effects, as well as its potential applications in the development of new drug therapies and treatments. In addition, further research is needed to understand the mechanism of action of tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate and to develop safer and more efficient methods of synthesis. Finally, further research is needed to explore the potential of tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate as a fuel additive, and as a preservative for pharmaceuticals.
properties
IUPAC Name |
tert-butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBHYMQCYUHPBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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